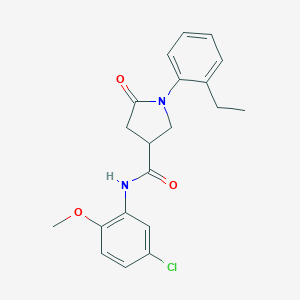
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CEP-1347, is a small molecule compound that has been extensively studied for its potential therapeutic uses. It was initially developed as a neuroprotective agent and has been investigated for its ability to treat a variety of diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Wirkmechanismus
The exact mechanism of action of 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act through the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a stress-activated protein kinase that is involved in various cellular processes, including apoptosis, inflammation, and oxidative stress. By inhibiting JNK, 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide may protect neurons from degeneration and reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce neuronal degeneration, improve motor function, reduce inflammation and oxidative stress, and improve cognitive function. These effects are believed to be mediated through the inhibition of the JNK signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied in animal models and has shown promising results for various diseases. However, there are also some limitations to using 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments. It has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. Additionally, the exact mechanism of action of 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, which may limit its potential therapeutic uses.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further investigate its potential therapeutic uses in various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another direction is to further elucidate its mechanism of action and identify potential targets for drug development. Additionally, studies in human subjects are needed to determine the safety and efficacy of 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in humans. Overall, 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has shown promising results in animal models and has the potential to be a valuable therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 2,5-dimethylphenylhydrazine with 2-chlorobenzoyl chloride, followed by the addition of pyrrolidine-3-carboxylic acid and triethylamine. The resulting compound is then purified using column chromatography. This method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been investigated for its potential therapeutic uses in various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. In Parkinson's disease, 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models. In Alzheimer's disease, 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce amyloid beta-induced neurotoxicity and improve cognitive function in animal models. In multiple sclerosis, 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce inflammation and demyelination in animal models.
Eigenschaften
Produktname |
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Molekularformel |
C19H19ClN2O2 |
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-7-8-13(2)16(9-12)21-19(24)14-10-18(23)22(11-14)17-6-4-3-5-15(17)20/h3-9,14H,10-11H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
OZPQBDKTYLZWLS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)




![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)

![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)




